5-Chloro-2-fluorobenzyl alcohol

Descripción general

Descripción

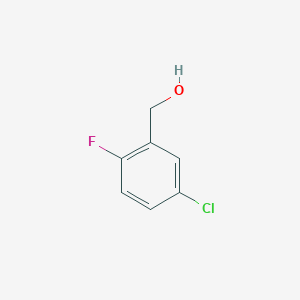

5-Chloro-2-fluorobenzyl alcohol, also known as (5-chloro-2-fluorophenyl)methanol, is an organic compound with the molecular formula C7H6ClFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloro-2-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 5-chloro-2-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 5-chloro-2-fluorobenzaldehyde using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-fluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-chloro-2-fluorobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to 5-chloro-2-fluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: 5-Chloro-2-fluorobenzaldehyde.

Reduction: 5-Chloro-2-fluorobenzylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

5-Chloro-2-fluorobenzyl alcohol is primarily utilized as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. It plays a crucial role in developing fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts .

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural properties allow researchers to investigate how modifications affect biological activity, making it valuable for understanding drug mechanisms and enzyme functionality.

Medicine

The compound is being investigated for its potential therapeutic properties. It serves as a building block for drug development, particularly in creating compounds with enhanced pharmacological profiles. Studies have shown that fluorinated benzyl alcohol derivatives can exhibit improved bioavailability and metabolic stability compared to their non-fluorinated analogs .

Industry

In industrial applications, this compound is used in producing agrochemicals, dyes, and polymers. Its ability to participate in nucleophilic substitution reactions makes it suitable for synthesizing various functionalized materials.

Case Study 1: Pharmacological Activity

A review of pharmacological studies highlighted the role of fluorinated compounds in drug development. The incorporation of fluorine into molecular structures has been shown to enhance binding affinity and selectivity towards biological targets, thereby improving therapeutic efficacy. For example, compounds derived from this compound have been explored for their potential in treating metabolic disorders due to their favorable pharmacokinetic properties .

Case Study 2: Synthesis of Agrochemicals

Research demonstrated that this compound could be effectively utilized in synthesizing agrochemicals with improved efficacy against pests and diseases. The fluorine atom contributes to the compound's lipophilicity, enhancing its penetration into biological membranes and increasing its effectiveness as a pesticide .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Intermediate for synthesis | Enables creation of complex organic molecules |

| Biology | Study of enzyme interactions | Facilitates understanding of drug mechanisms |

| Medicine | Drug development | Improves bioavailability and metabolic stability |

| Industry | Production of agrochemicals | Enhances efficacy and penetration of pesticides |

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

5-Chlorobenzyl alcohol: Lacks the fluorine substituent, resulting in different chemical and biological properties.

2-Fluorobenzyl alcohol: Lacks the chlorine substituent, affecting its reactivity and applications.

Benzyl alcohol: The parent compound without any halogen substitutions, used widely in various industries.

Uniqueness

5-Chloro-2-fluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for selective chemical transformations, making it a valuable compound in synthetic chemistry and research .

Actividad Biológica

5-Chloro-2-fluorobenzyl alcohol (C₇H₆ClF) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

This compound is characterized by the presence of chlorine and fluorine substituents on a benzyl alcohol backbone. Its molecular weight is approximately 160.58 g/mol, and it exhibits a melting point range of 68–72 °C. The unique combination of halogens enhances its lipophilicity and bioavailability, which may contribute to its biological efficacy .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against a range of pathogens, including bacteria and fungi. The halogen substituents may enhance membrane permeability, allowing for better interaction with microbial cells.

- Cytotoxic Effects : Studies show that halogenated phenolic compounds can induce cytotoxicity in certain cancer cell lines. This suggests potential applications in cancer therapy.

- Enzyme Interaction : The compound has been investigated for its interactions with metabolic enzymes, suggesting alterations in drug metabolism pathways due to the presence of halogens.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various halogenated phenolic compounds found that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating promising potential as an antimicrobial agent.

Cytotoxicity Assessment

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptosis. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Starting Material : Begin with 5-chloro-2-fluorobenzyl chloride.

- Reagent Addition : Add lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under an inert atmosphere.

- Reflux : Heat the mixture to reflux for several hours.

- Quenching : Quench the reaction with water and purify the product through distillation or chromatography.

This method highlights the importance of controlling reaction conditions to maximize yield and purity .

Comparative Analysis with Similar Compounds

| Compound Name | IUPAC Name | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4-Fluorophenethyl alcohol | 4-Fluorophenethyl alcohol | 158.17 | Contains only one fluorine atom |

| 5-Bromo-2-fluorophenethyl alcohol | 5-Bromo-2-fluorophenethyl alcohol | 204.06 | Contains bromine instead of chlorine |

| 2-Chloro-4-fluorophenethyl alcohol | 2-Chloro-4-fluorophenethyl alcohol | 174.56 | Different positioning of halogens |

This table illustrates how structural variations influence biological activity, with this compound potentially exhibiting enhanced properties due to its specific halogen configuration .

Propiedades

IUPAC Name |

(5-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHWNKHWLSRSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378594 | |

| Record name | 5-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188723-58-2 | |

| Record name | 5-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188723-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.